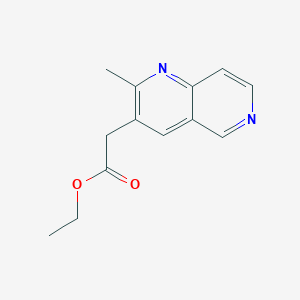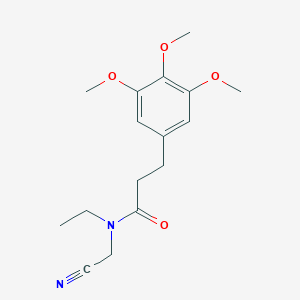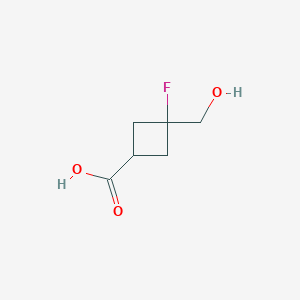
3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS number 2305253-23-8. It has a molecular weight of 148.13 . The compound is in the form of a powder and is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has been synthesized starting from readily available 4-oxocyclobutane precursors . These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .Molecular Structure Analysis
The molecular structure of “3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” can be represented by the InChI code: 1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10)/t4-,6+ . This indicates that the molecule contains a cyclobutane ring with a fluorine atom and a hydroxymethyl group attached to the same carbon atom, and a carboxylic acid group attached to another carbon atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” include a molecular weight of 148.13 , and it exists in the form of a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
- The carbanionic ring enlargement of fluoro analogues, such as 3-hexyl-1-(fluoromethylene)cyclobutane, demonstrates notable reaction behaviors, with temperature influencing the preference for double over single migration in mechanistic pathways (Du et al., 1998).
- In synthesis, 3-fluoro-cyclobutane carboxylic acid derivatives have been developed for advanced applications, including the creation of novel carboplatin analogues that exhibit superior antitumor activity compared to the parent compound (Bernhardt et al., 2004).
Medicinal Chemistry and Imaging
- The compound's variants have been synthesized for use in positron emission tomography (PET), such as [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid, showing potential in tumor delineation (Shoup & Goodman, 1999).
- Fluorinated amino acids like 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid are used in radiotracers for PET imaging, aiding in the detection and diagnosis of recurrent prostate carcinoma (Schuster et al., 2011).
Structural Studies and Material Science
- The compound's derivatives, such as cis-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acid, have been isolated from natural sources and analyzed through spectroscopic and X-ray crystallographic methods, contributing to structural chemistry and material science (Austin et al., 1987).
Novel Applications in Drug Development
- The structure of 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid and its analogs have been explored for potential applications in drug development, such as the creation of novel antiviral agents (Egawa et al., 1984).
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
The future directions for the study and application of “3-Fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid” and similar compounds are promising. The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint . A resurgence of interest in strained carbocyclic species has been prompted by their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature .
Propriétés
IUPAC Name |
3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c7-6(3-8)1-4(2-6)5(9)10/h4,8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHPPDBJWZKDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2305252-46-2 |
Source


|
| Record name | rac-(1r,3r)-3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980926.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
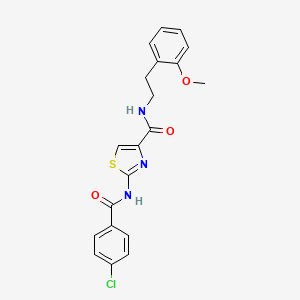
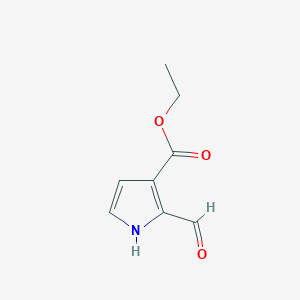
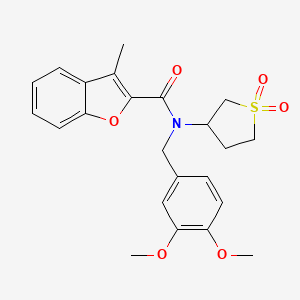
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
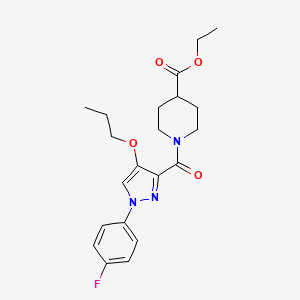
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
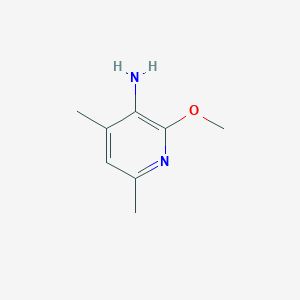
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
